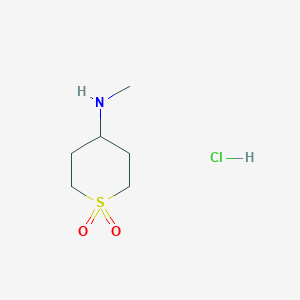![molecular formula C10H12N4 B6285698 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1375472-23-3](/img/no-structure.png)
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a 1,2,4-triazole ring. The triazole ring is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mechanism of Action
Target of Action
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine primarily targets enzymes involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase (CYP51) , which is essential for converting lanosterol to ergosterol . By disrupting this pathway, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Mode of Action
The compound binds to the heme iron of the CYP51 enzyme, blocking its activity. This inhibition prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol . The resulting imbalance in membrane sterols disrupts membrane structure and function, increasing membrane permeability and causing leakage of cellular contents.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . This pathway is crucial for maintaining the structure and function of fungal cell membranes. The disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include impaired membrane-bound enzyme activities, altered membrane fluidity, and ultimately, cell lysis.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound reaches effective concentrations at the site of infection, enhancing its therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting membrane integrity. At the cellular level, this results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death . The compound’s antifungal activity is thus a result of its ability to compromise the structural and functional integrity of fungal cell membranes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability:
- Interactions : The presence of other drugs or compounds can affect its absorption and metabolism. For example, inhibitors of hepatic enzymes can increase its plasma concentration, enhancing efficacy but also the risk of toxicity .
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: MDPI : BMC Chemistry : Springer : IntechOpen : Frontiers : ChemicalBook
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves the reaction of 3-(1H-1,2,4-triazol-1-yl)aniline with ethyl bromoacetate followed by reduction of the resulting ester to yield the target compound.", "Starting Materials": [ "3-(1H-1,2,4-triazol-1-yl)aniline", "ethyl bromoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1H-1,2,4-triazol-1-yl)aniline (1.0 g, 6.4 mmol) in acetic acid (10 mL) and cool the solution to 0°C.", "Step 2: Add ethyl bromoacetate (1.5 g, 8.6 mmol) dropwise to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "Step 4: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 5: Combine the organic layers, wash with brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.", "Step 6: Dissolve the crude ester in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) in portions while stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for 12 hours.", "Step 8: Quench the reaction by adding water (10 mL) and then sodium hydroxide solution (10% w/v, 5 mL).", "Step 9: Extract the mixture with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the target compound as a white solid." ] } | |
CAS No. |
1375472-23-3 |
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.2 |
Purity |
75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



